molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6315643
CAS No.: 1462937-60-5
M. Wt: 244.71 g/mol
InChI Key: QENYYEAIWOXAAK-UHFFFAOYSA-N
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Description

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 4’ position, two methyl groups at the 2 and 6 positions, and an aldehyde group at the 4 position of the biphenyl structure

Mechanism of Action

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to participate in various palladium catalyzed cross-coupling reactions, c-c, c-n, and c-o bond formation reactions, and suzuki-miyaura coupling reactions .

Pharmacokinetics

Similar compounds have been used in the preparation of drugs like venetoclax , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the preparation of drugs like venetoclax , which is a potent and selective BCL-2 inhibitor with potent antitumour activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For example, the compound’s reactivity can be influenced by the presence of weak phosphate or carbonate bases . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s stability and efficacy.

Safety and Hazards

Biphenyl compounds can pose various safety hazards. For example, they can cause skin and eye irritation, and may be harmful if inhaled . They can also be very toxic to aquatic life .

Future Directions

The future directions for research on biphenyl compounds could involve the development of new synthetic methods, the exploration of new applications, and the investigation of their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylbiphenyl and 4-chlorobenzaldehyde.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.

    Procedure: The 2,6-dimethylbiphenyl is reacted with 4-chlorobenzaldehyde in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2,6-Dimethyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group at the 4’ position.

Uniqueness

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYYEAIWOXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture of 4-formyl-2,6-dimethylphenyl trifluoromethanesulfonate (2.17 g), 4-chlorophenylboronic acid (1.80 g), tris(dibenzylideneacetone)dipalladium (0.282 g), 2,6-dimethoxy-2′-(dicyclohexylphosphino)biphenyl (0.505 g), sodium carbonate (2.45 g), toluene (34.5 mL) and water (11.5 mL) was stirred at 100° C. overnight under a nitrogen atmosphere. The insoluble material was filtered off through celite, and the filtrate was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0.282 g
Type
catalyst
Reaction Step One
Name
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
solvent
Reaction Step One

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